4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then be further functionalized .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves the selective protection and deprotection of functional groups. The tert-butoxycarbonyl group is stable under basic conditions but can be cleaved under acidic conditions. This allows for the selective modification of the molecule in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected peptides: Similar to the amino acids, these peptides have the tert-butoxycarbonyl group protecting the amine functionalities.
Uniqueness
4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
MTVXSGMUDRWQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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